Cas no 1707370-42-0 (6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid)
![6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1707370-42-0x500.png)
6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid
-
- インチ: 1S/C14H16N2O2S/c1-2-15-8-5-10-11(9-15)19-13(12(10)14(17)18)16-6-3-4-7-16/h3-4,6-7H,2,5,8-9H2,1H3,(H,17,18)
- InChIKey: LIZLNKAOWXTWJH-UHFFFAOYSA-N
- SMILES: C1N(CC)CCC2C(C(O)=O)=C(N3C=CC=C3)SC1=2
6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508639-1g |
6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylicacid |
1707370-42-0 | 97% | 1g |
$*** | 2023-03-30 |
6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acidに関する追加情報
Introduction to 6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid (CAS No. 1707370-42-0)
6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid, identified by the CAS number 1707370-42-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its molecular framework integrates multiple nitrogen-containing rings, including a pyrrole and a thienopyridine scaffold, which are known for their versatile biological activities. The presence of an ethyl substituent and a carboxylic acid functional group further enhances its potential as a pharmacophore in drug discovery.
The compound belongs to the broader class of thienopyridines, which have been extensively studied for their role in modulating various biological pathways. Thienopyridines are particularly noted for their utility in developing treatments for neurological disorders, cardiovascular diseases, and certain types of cancer. The specific arrangement of atoms in 6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid contributes to its unique chemical properties and biological interactions. The tetrahydro-thieno[2,3-c]pyridine core provides a rigid scaffold that can be fine-tuned through structural modifications to optimize binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the nitrogen-rich environment of the heterocyclic system facilitates interactions with biological targets such as enzymes and receptors. The carboxylic acid moiety at the 3-position serves as a key pharmacophoric element, capable of engaging in hydrogen bonding or forming salt bridges with polar residues in protein active sites. This feature makes it particularly promising for designing inhibitors or modulators of enzyme-catalyzed reactions.
One of the most compelling aspects of 6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid is its potential application in addressing neurodegenerative diseases. Emerging research suggests that thienopyridine derivatives can interact with amyloid-beta plaques and tau proteins associated with Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier and exert neuroprotective effects has been highlighted in preclinical studies. These findings align with the growing interest in developing small-molecule therapeutics that target multifaceted pathological mechanisms in neurodegeneration.
In addition to its neurological applications, 6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid has shown promise in oncology research. Preclinical data indicate that it can inhibit the activity of kinases involved in tumor growth and metastasis. The compound's structural features allow it to mimic natural substrates or bind allosterically to kinase domains, thereby disrupting signaling pathways critical for cancer progression. This mechanism has been explored in vitro using cell lines derived from various solid tumors and hematological malignancies. The results are encouraging enough to warrant further investigation into its therapeutic potential.
The synthesis of 6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The multi-ringed structure requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been instrumental in constructing this complex molecule efficiently. Advances in green chemistry have also influenced the synthesis process by promoting solvent-free reactions and catalytic systems that minimize waste.
The pharmacokinetic properties of 6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid are another critical area of focus. Studies using animal models have provided insights into its absorption distribution metabolism and excretion (ADME) profiles. The compound exhibits moderate solubility in water and lipids but demonstrates good oral bioavailability due to its stable molecular structure. These characteristics make it a suitable candidate for further development into an oral therapeutic agent. Additionally, its metabolic stability suggests that it may require less frequent dosing compared to other pharmacological compounds.
Regulatory considerations play a pivotal role in advancing 6-Ethyl-2-pyrrol-1-y1]-4]-5]-6]-7]-tetrahydro-thieno[23c]pyridine)-carboxylic acid into clinical trials。 Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently, minimizing batch-to-batch variability。 Preclinical toxicology studies are essential for assessing safety before human testing, focusing on potential side effects such as hepatotoxicity or nephrotoxicity。 These studies help determine appropriate dosage ranges and identify any contraindications or interactions with other medications。
The future direction of research on CAS No 1707370 -42 -0 includes exploring its potential as a lead compound for drug development。 Structure-based drug design approaches can be employed to optimize its binding affinity by making incremental modifications to the heterocyclic core。 Additionally, combination therapies involving this compound with other bioactive molecules may enhance therapeutic efficacy while reducing side effects。 Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial in translating preclinical findings into clinical applications。
1707370-42-0 (6-Ethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid) Related Products
- 1519371-76-6(4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid)
- 2227820-66-6((2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol)
- 1806080-97-6(4-Bromo-6-cyano-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2229467-65-4(tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate)
- 1807261-27-3(3-Bromo-4-hydroxy-2-(trifluoromethyl)aniline)
- 2411335-23-2(Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
- 1888944-91-9(5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid)
- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)
- 1805305-97-8(3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine)




